N-(4-phenyl-1,3-thiazol-2-yl)-N'-undecylethanediamide
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Overview
Description
N~1~-(4-phenyl-1,3-thiazol-2-yl)-N~2~-undecylethanediamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch synthesis, which is a versatile approach for constructing thiazole rings . The reaction typically involves the condensation of α-haloketones with thioamides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of thiazole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is a key consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-phenyl-1,3-thiazol-2-yl)-N~2~-undecylethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N~1~-(4-phenyl-1,3-thiazol-2-yl)-N~2~-undecylethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N1-(4-phenyl-1,3-thiazol-2-yl)-N~2~-undecylethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for bacterial replication . Additionally, the compound may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
Uniqueness
N~1~-(4-phenyl-1,3-thiazol-2-yl)-N~2~-undecylethanediamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl and undecylethanediamide groups enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H31N3O2S |
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Molecular Weight |
401.6 g/mol |
IUPAC Name |
N'-(4-phenyl-1,3-thiazol-2-yl)-N-undecyloxamide |
InChI |
InChI=1S/C22H31N3O2S/c1-2-3-4-5-6-7-8-9-13-16-23-20(26)21(27)25-22-24-19(17-28-22)18-14-11-10-12-15-18/h10-12,14-15,17H,2-9,13,16H2,1H3,(H,23,26)(H,24,25,27) |
InChI Key |
CYTHEGGBHKWVKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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